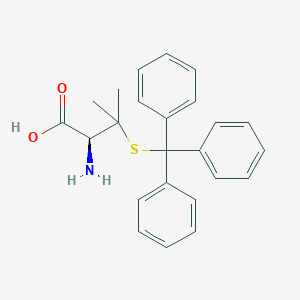

H-D-PEN(TRT)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428613 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150025-01-7 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Techniques for H D Pen Trt Oh and Its Synthetic Intermediates

Chiral Purity and Enantiomeric Excess Determination

Chromatographic Methods (e.g., Chiral HPLC) for Enantiomeric Resolution

The accurate determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds, particularly in pharmaceutical development and fine chemical synthesis. For molecules like H-D-PEN(TRT)-OH, which possesses a stereogenic center, chiral High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for achieving this resolution cat-online.comsigmaaldrich.comchromatographytoday.comnih.govmdpi.comrsc.org. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the chromatographic column, enabling their separation and quantification nih.govrsc.org.

This compound, also identified as S-Trityl-D-penicillamine chemimpex.com, is a chiral derivative of D-penicillamine p3bio.com. Its chirality is confirmed by its specific optical rotation, reported as -136.5º±1º (c=1% in DMF) chemimpex.com. The enantiomeric purity of such compounds is paramount, as different enantiomers can exhibit distinct biological activities, pharmacokinetic profiles, and toxicological effects sigmaaldrich.comchromatographytoday.com. Therefore, chiral HPLC is indispensable for confirming that the synthesized material is predominantly the desired D-enantiomer and quantifying any presence of the L-enantiomer.

The selection of an appropriate chiral stationary phase is fundamental for successful enantiomeric separation. Various CSPs are available, including those based on polysaccharides (such as cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides sigmaaldrich.comchromatographytoday.comchiraltech.commdpi.comsigmaaldrich.comwindows.net. These phases offer diverse chiral recognition mechanisms, including inclusion complexation, hydrogen bonding, and π-π interactions, which are exploited to differentiate between enantiomers nih.govsigmaaldrich.com. For amino acid derivatives like this compound, which may not possess strong UV chromophores, the mobile phase composition (e.g., solvent type, additives like trifluoroacetic acid (TFA) or formic acid (FA)) and detection wavelength are optimized to ensure adequate sensitivity and resolution cat-online.comchiraltech.com. While specific published chiral HPLC parameters for this compound were not detailed in the provided literature, the general methodology involves screening various CSPs and mobile phase systems to achieve baseline separation, typically characterized by a resolution factor (Rs) of 1.5 or greater rsc.orgwindows.net.

Illustrative Data Table: Typical Chiral HPLC Parameters for Protected Amino Acid Derivatives

The following table presents representative parameters for the chiral HPLC separation of protected amino acid derivatives, demonstrating the type of data generated during enantiomeric resolution analysis.

| Chiral Stationary Phase (CSP) Type | Mobile Phase Composition | Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Retention Time (D-enantiomer) (min) | Retention Time (L-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |

| Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (80:20) + 0.1% TFA | 1.0 | 25 | 210 | 8.5 | 10.2 | 3.5 | >99.5 |

| Cyclodextrin-based (e.g., β-Cyclodextrin derivative) | Acetonitrile/Water (70:30) + 50 mM Ammonium Acetate (B1210297) | 0.8 | 30 | 220 | 6.1 | 7.5 | 2.8 | >99.0 |

| Macrocyclic Glycopeptide-based (e.g., Vancomycin) | Methanol/Water (95:5) + 0.1% Formic Acid | 1.2 | 25 | 215 | 11.5 | 13.0 | 4.0 | >99.8 |

Note: The data presented in this table is illustrative and based on typical chiral HPLC separations of similar amino acid derivatives. Specific experimental conditions for this compound would require dedicated method development.

Research Findings and Application to Intermediates:

Research consistently highlights the critical need for enantiomerically pure building blocks in peptide synthesis and drug development sigmaaldrich.comchromatographytoday.com. The presence of even small amounts of the undesired enantiomer can significantly impact the efficacy and safety profile of the final product. For this compound, ensuring its enantiomeric purity via chiral HPLC is a standard analytical procedure. Furthermore, chiral HPLC is equally vital for assessing the enantiomeric purity of any chiral synthetic intermediates used in the preparation of this compound itself, or in larger peptide sequences where it is incorporated. This rigorous analytical control at each synthetic stage guarantees the quality and stereochemical integrity of the final compound.

Computational and Theoretical Investigations of Penicillamine Derived Molecular Systems

Molecular Modeling and Simulation of Penicillamine-Containing Peptides and Conjugates

Molecular modeling and simulation techniques are instrumental in understanding the behavior of penicillamine (B1679230) when incorporated into larger molecular structures, such as peptides and conjugates. These methods allow researchers to predict and analyze the dynamic properties, folding patterns, and interactions of these complex systems.

Density Functional Theory (DFT) Applications for Reaction Mechanism Analysis (e.g., Trityl Deprotection Pathways)

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, particularly for complex chemical transformations. In the context of protected amino acids like H-D-PEN(TRT)-OH, DFT is crucial for understanding the efficiency and pathways of deprotection reactions, such as the removal of the trityl (TRT) protecting group.

While direct DFT studies on the trityl deprotection of this compound are not extensively detailed in the provided search results, DFT is widely applied to analyze chemical reactions involving similar protecting groups and amino acid derivatives. For example, DFT calculations have been used to study the mechanisms and selectivities of various organic reactions, including intramolecular cyclizations of amino nitriles researchgate.net. These studies often involve calculating Gibbs free energy barriers for different reaction pathways to identify the most favorable routes. Related work on solid-phase synthesis mentions the selective trityl deprotection of Fmoc-penicillamine(S-trityl)-OH with trifluoroacetic acid (TFA) in dichloromethane, liberating the free thiol for subsequent reactions researchgate.netresearchgate.net. DFT is a suitable method for analyzing such deprotection steps, which typically involve acid-catalyzed cleavage of the trityl ether or amine bond.

Conformational Landscape Analysis of this compound and its Peptide Conjugates

Understanding the conformational preferences of this compound and its peptide conjugates is vital for predicting their behavior and interactions. Computational methods, including DFT and molecular dynamics, are employed to map out the various stable and accessible three-dimensional structures.

Research has explored the conformations of penicillamine itself, noting that its structure can vary with pH and solvent conditions researchgate.net. DFT calculations, often in conjunction with vibrational spectroscopy techniques like Raman Optical Activity (ROA), are used to assign specific conformations. Penicillamine exhibits distinct rotamers based on the orientation of its functional groups around the C-S bond and C2-C3 axis researchgate.net. For penicillamine-containing peptides, such as cyclic enkephalin derivatives, computational studies and NMR data have indicated that the incorporation of penicillamine can constrain the peptide into specific conformations, like β-turns nih.gov. These conformational constraints are important for receptor binding and biological activity. The analysis of the conformational landscape helps in identifying the most stable structures and understanding the flexibility of the molecule and its derivatives.

Computational Approaches to Ligand-Peptide Interactions and Structure-Activity Relationships for Penicillamine Scaffolds

Computational methods are extensively used to investigate how penicillamine-based scaffolds interact with various ligands and to establish structure-activity relationships (SAR). These studies are crucial for designing new molecules with improved therapeutic properties.

For instance, computational studies have been employed to understand the binding interactions of d-penicillamine with metal ions like Cu2+. DFT calculations have been used to analyze the energetics and geometries of these complexes in both gas and aqueous phases, considering different binding modes (bidentate, tridentate) and the influence of hydration spheres acs.orgresearchgate.net. These investigations provide quantitative data on the affinity and selectivity of penicillamine for metal ions, which is relevant for its chelating properties.

In the realm of peptide-based therapeutics, computational approaches are used to design ligands with specific pharmacological profiles. For example, modeling studies have guided the development of enkephalin derivatives containing penicillamine residues, aiming for selectivity towards opioid receptors nih.gov. By understanding how modifications to the penicillamine scaffold affect binding affinity and biological activity, researchers can establish SAR. This involves techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, which help predict the activity of novel analogs based on their structural features and interactions with biological targets. Computational insights into ligand-peptide interactions are fundamental for optimizing the design of penicillamine-based drugs and biomaterials.

Research Applications of H D Pen Trt Oh and Its Derivatives in Chemical Biology and Materials Science

Advanced Applications in Peptide and Peptidomimetic Design

H-D-PEN(TRT)-OH serves as a valuable building block in the synthesis of peptides and peptidomimetics, offering controlled methods for introducing structural constraints and specific functionalities.

Penicillamine (B1679230) (Pen), a non-proteinogenic amino acid, has been instrumental in developing strategies for precise disulfide bond formation, which is crucial for the folding and stability of many peptides and proteins. The presence of the gem-dimethyl group adjacent to the thiol in penicillamine influences its reactivity compared to cysteine.

Engineering Disulfide Bridges and Cyclization in Peptides with Penicillamine Residues

Strategic Positioning of Trityl-Protected Penicillamine for Selective Disulfide FormationThe trityl (Trt) protecting group on the thiol of penicillamine, as found in this compound, is crucial for its strategic use in peptide synthesis. The bulky trityl group effectively shields the thiol, preventing premature oxidation or unwanted reactions during peptide chain elongationpeptide.combachem.com. Its removal, typically under mild acidic conditions, liberates the thiol group for subsequent disulfide bond formationpeptide.combachem.com. This protection strategy allows for the controlled introduction of penicillamine residues into peptides, enabling selective disulfide pairing when combined with other thiol-containing amino acids like cysteine, which may also be differentially protectedbachem.commdpi.com. For example, differences in reactivity between S-Trt and S-Acm protected thiols with iodine in different solvents have been exploited for selective disulfide bond formation on solid phasemdpi.com.

Penicillamine's structure, featuring gem-dimethyl groups at the β-carbon, introduces significant steric hindrance. When incorporated into peptides, this steric bulk can alter the peptide's conformation, increase its rigidity, and enhance its resistance to proteolytic degradation nih.govmdpi.comresearchgate.netnih.gov. This property is leveraged in the design of peptidomimetics, which are peptide-like molecules that mimic the biological activity of natural peptides but possess improved pharmacological properties. For example, substituting cysteine with penicillamine in enkephalin derivatives led to the development of potent and selective δ opioid receptor ligands like c[D-Pen2, D-Pen5]enkephalin (DPDPE), which adopts a constrained β-turn conformation nih.govmdpi.com. The steric constraints imposed by penicillamine can also influence the binding affinity and selectivity of ligands for their target receptors nih.govnih.gov.

Role in Ligand and Scaffold Design for Chemical Biology Studies

Penicillamine's functional groups and chirality make it a versatile component for constructing ligands and scaffolds used in various chemical biology applications.

The inherent chirality of D-penicillamine, combined with its amine, carboxylic acid, and thiol functionalities, positions it as a valuable chiral scaffold for the synthesis of ligands. These ligands can be designed for molecular recognition, catalysis, or as components in advanced materials. For instance, penicillamine has been used as a chiral ligand to induce optical activity in semiconductor nanocrystals, influencing their optical properties and enabling applications in sensing and diagnostics neicon.rumdpi.comebi.ac.uk. In biomimetic catalysis, penicillamine-based ligands, when complexed with metal ions, have shown catalytic activity in reactions such as nitrile hydration ebi.ac.ukmdpi.com. Furthermore, the ability of penicillamine to interact with metal ions is exploited in chelation therapy and in the design of metal-binding motifs for biological studies mdpi.comchemimpex.combiorxiv.org. The distinct recognition of D- and L-penicillamine enantiomers by chiral selectors, such as metal-ion coupled cyclodextrins, highlights its utility in chiral analysis and separation techniques acs.orgresearchgate.netnih.gov.

Coordination Chemistry and Metalloprotein Design Utilizing Penicillamine Ligands

Penicillamine (Pen) and its derivatives serve as valuable ligands in the design and synthesis of metalloproteins and metallopeptides, often referred to as protein maquettes. These synthetic constructs aim to mimic the structure and function of natural metalloenzymes. The steric bulk introduced by the methyl groups on penicillamine, replacing the beta-hydrogen atoms found in cysteine, significantly influences the coordination environment around metal ions.

Research has demonstrated that incorporating penicillamine into peptide sequences can enforce specific coordination geometries. For instance, in the design of cadmium-binding peptides, the steric hindrance provided by penicillamine residues has been shown to favor the formation of a Cd(II)S₃ coordination sphere, often excluding water molecules that would otherwise occupy a fourth coordination site in cysteine-based analogues (Cd(II)S₃(H₂O)) osti.govnih.govpnas.org. This precise control over coordination number and geometry is crucial for understanding structure-function relationships in metalloproteins and for designing novel catalytic sites nih.govresearchgate.netresearchgate.netacs.orgrsc.org.

Studies utilizing peptide maquettes have shown that penicillamine ligands can lead to the formation of pseudotetrahedral complexes with metal ions like Co(II), where the coordination sphere might comprise three penicillamine ligands and a water molecule nih.govresearchgate.netacs.org. These findings highlight how modifying amino acid ligands, such as replacing cysteine with penicillamine, allows for the fine-tuning of metal-binding properties and the creation of asymmetric coordination environments characteristic of many natural metalloproteins nih.govresearchgate.net. Furthermore, tripodal derivatives of D-penicillamine have been synthesized as efficient copper(I) chelators, mimicking coordination modes observed in copper-binding proteins like metallothioneins acs.org.

Table 1: Penicillamine Ligands in Metalloprotein Design

| Metal Ion | Peptide Maquette/Scaffold | Penicillamine Derivative Used | Coordination Geometry | Key Observation/Application | Citation(s) |

| Cd(II) | TRIL16Pen | Penicillamine (Pen) | Cd(II)S₃ | Restricts thiol rotation, excludes water | osti.govpnas.org |

| Cd(II) | Cd(TRIL12LDL16C)₃⁻ | D-Penicillamine (as L-Cys analogue) | Cd(II)S₃ | Exclusively trigonal CdS₃, controlled by D-Leu | pnas.org |

| Co(II) | IGA-Pen maquette | L-Penicillamine (Pen) | Pseudotetrahedral (3 Pen, 1 H₂O) | Mimics metalloprotein active sites, ligand sterics control asymmetry | nih.govresearchgate.netacs.org |

| Cu(I) | Tripodal NTA derivatives | D-Penicillamine (d-Pen) | Cu(I)S₃ (trigonal-planar) | High affinity and selectivity for Cu(I), intracellular copper detoxification | acs.org |

Novel Applications in Functional Materials and Supramolecular Chemistry

Penicillamine derivatives are increasingly integrated into the design of advanced functional materials and supramolecular assemblies, leveraging their chirality and chemical reactivity.

Fabrication of Chiral Porous Membranes for Enantioselective Separation Using Penicillamine Derivatives

The pharmaceutical industry relies heavily on the separation of enantiomers, as different stereoisomers can exhibit distinct pharmacological activities, with one being therapeutic and the other potentially toxic researchgate.netchinesechemsoc.orgchinesechemsoc.orgresearchgate.net. Penicillamine itself is a chiral drug, with D-penicillamine being used therapeutically for conditions like cystinuria and rheumatoid arthritis, while L-penicillamine can be toxic chinesechemsoc.orgchinesechemsoc.orgresearchgate.net.

Penicillamine derivatives have been employed in the fabrication of chiral porous membranes for enantioselective separation. These membranes are designed to selectively interact with and transport one enantiomer over the other, typically through specific chiral recognition sites. For example, chiral poly(ionic liquid)s (CPILs) cross-linked with water via hydrogen bonding have been developed, demonstrating efficient enantioselective separation of penicillamine enantiomers through directional hydrogen-bonding interactions researchgate.netchinesechemsoc.orgchinesechemsoc.org. This approach offers a promising avenue for developing sustainable and energy-efficient chiral resolution technologies researchgate.netchinesechemsoc.orgchinesechemsoc.org.

Table 2: Penicillamine Derivatives in Chiral Membrane Separations

| Membrane Material/Type | Chiral Selector (Penicillamine Derivative) | Separation Mechanism | Target Enantiomers | Reported Performance Metric | Citation(s) |

| Chiral Poly(ionic liquid) (CPIL) porous membranes | CPILs with chiral NH groups | Directional H-bonding interactions | Penicillamine enantiomers | Efficient enantioselective separation | researchgate.netchinesechemsoc.orgchinesechemsoc.org |

| - | Chiral polymeric selector immobilized on porous membranes | Various (e.g., impregnation, grafting) | Various enantiomers | High selectivity, tunable properties | mdpi.com |

Design and Synthesis of Functional Scaffolds for Controlled Molecular Release and Biomaterial Research

Penicillamine derivatives are being incorporated into various biomaterials and scaffolds to impart specific functionalities, particularly for controlled molecular release and therapeutic applications.

One notable area is the development of nitric oxide (NO)-releasing materials. S-nitroso-N-acetyl-D-penicillamine (SNAP) has been modified and incorporated into polymer matrices, such as hyperbranched polyamidoamine (HPAMAM) and polylactic acid (PLA)-based vascular grafts. These materials are designed to store and release NO in a controlled manner, leveraging NO's beneficial properties in promoting biocompatibility, preventing thrombosis, and exhibiting antimicrobial activity mdpi.comnih.govnih.govgoogle.com. For instance, SNAP-modified HPAMAM dendrimers have shown high NO storage capacity, while SNAP-coated vascular grafts have demonstrated sustained NO release and significant antibacterial potential mdpi.comnih.govnih.gov.

Furthermore, D-penicillamine derivatives have been used in the synthesis of β-thiolactones, which can be polymerized to create polythioesters. These polymers exhibit tunable glass transition temperatures and melting points, offering potential for creating novel functional plastics with controlled properties researchgate.net. Peptide sequences incorporating penicillamine have also been explored for hydrogel formation, indicating their utility in constructing advanced biomaterials for tissue engineering or drug delivery acs.org. In the context of neurodegenerative diseases, d-penicillamine has been covalently coupled to lipid nanoparticles for potential therapeutic delivery, aiming to reverse metal-induced protein aggregation frontiersin.org.

Table 3: Penicillamine Derivatives in Biomaterials and Controlled Release

| Biomaterial/Scaffold Type | Penicillamine Derivative Used | Functionalization Strategy | Application | Key Performance/Property | Citation(s) |

| Hyperbranched Polyamidoamine (HPAMAM) | S-nitroso-N-acetyl-D-penicillamine (SNAP) | Modification of primary amine sites | Nitric Oxide (NO) storage and release | High NO storage capacity, antimicrobial | mdpi.com |

| Lipid Nanoparticles (NPs) | d-Penicillamine | Covalent coupling via disulfide bond | Alzheimer's disease treatment (Aβ precipitation reversal) | Controlled release of chelator | frontiersin.org |

| Polythioesters (PTEs) | D-Penicillamine-derived β-thiolactones | Ring-opening polymerization | Functional plastics | Tunable glass transition temperature (130–50 °C) | researchgate.net |

| Vascular Grafts | S-nitroso-N-acetyl-D-penicillamine (SNAP) | Top coating onto polymer substrate | Biomedical coatings (antibacterial, NO release) | Sustained NO release, antibacterial potential | nih.govnih.gov |

| Peptide Hydrogels | Penicillamine-containing peptide sequences | Incorporation into peptide sequences | Hydrogel formation | Potential for controlled release | acs.org |

Development of Chemical Probes and Tools Utilizing Penicillamine Derivatives for Biological Systems

Penicillamine derivatives are also finding application in the development of chemical probes and sensors for detecting and analyzing biomolecules and biological processes. Their chirality and chelating properties make them suitable for selective recognition and detection.

For instance, sensor platforms utilizing molecularly imprinted polymers (MIPs) have been developed for the selective electrochemical determination of D-penicillamine. These MIP electrodes, often based on polypyrrole, exhibit enhanced recognition capabilities for the target enantiomer, utilizing electrochemical oxidation with ferrocyanide as a probe researchgate.net. Research has also explored the use of chiral quantum dots modified with penicillamine derivatives for the enantioselective recognition of penicillamine enantiomers, leveraging changes in fluorescence intensity researchgate.netresearchgate.net.

The development of sensitive and selective probes is critical for understanding complex biological systems mdpi.comnih.gov. Penicillamine's ability to chelate metal ions and its inherent chirality offer opportunities for designing probes that can monitor metal ion concentrations or chiral analytes in biological environments researchgate.netresearchgate.net.

Table 4: Penicillamine Derivatives in Chemical Probes and Sensors

| Probe/Sensor Type | Penicillamine Derivative Used | Target Analyte/System | Detection Principle | Reported Performance/Characteristic | Citation(s) |

| Electrochemical Sensor | D-Penicillamine (D-PA) | D-Penicillamine | Molecularly imprinted polypyrrole electrode, electrochemical oxidation with ferrocyanide | Selective determination of D-penicillamine | researchgate.net |

| Chiral Quantum Dots | d-/l-Penicillamine (d-/l-Pen) | Penicillamine enantiomers | Fluorescence intensity changes | Enantioselective recognition | researchgate.netresearchgate.net |

| Metal-Organic Framework (MOF) based sensor | Amino-functionalized Zr-based MOFs + 3-aminophenylboronic acid (APBA)@Alizarin Red (ARS) with D-penicillamine | D-Penicillamine | Fluorescence quenching | Sensitive detection platform | researchgate.net |

Compound List:

this compound

D-Penicillamine (D-Pen)

L-Penicillamine (L-Pen)

Penicillamine (Pen)

S-nitroso-N-acetyl-D-penicillamine (SNAP)

Penicillamine-derived β-thiolactones

Penicillamine derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for H-D-PEN(TRT)-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical parameters include:

- Coupling reagents : HBTU/HOBt or DIC/Oxyma for efficient activation .

- Temperature : Room temperature for standard couplings; elevated temperatures (40–50°C) for sterically hindered residues.

- Purity assessment : Analytical HPLC (e.g., C18 columns with acetonitrile/TFA gradients) to monitor Trt-group stability .

- Data Table :

| Condition | Yield (%) | Purity (%) | Retention Time (min) |

|---|---|---|---|

| HBTU/HOBt, RT | 85 | 95 | 12.3 |

| DIC/Oxyma, 40°C | 92 | 98 | 11.8 |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm backbone structure and Trt-protection (δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (expected [M+H]: ~500–600 Da).

- HPLC : Gradient elution (e.g., 70–90% acetonitrile) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

- Methodological Answer :

- Controlled experiments : Compare stability across pH 2–6 using buffered solutions, monitoring Trt-deprotection via HPLC .

- Statistical analysis : Apply ANOVA to assess significance of degradation rates between studies .

- Example Workflow :

Prepare 1 mM solutions in citrate (pH 2–3) and acetate (pH 4–6) buffers.

Incubate at 25°C and 37°C; sample at 0, 24, 48, 72 hours.

Quantify intact compound using area-under-curve (AUC) from HPLC chromatograms.

Q. What strategies are effective for minimizing racemization during this compound synthesis?

- Methodological Answer :

- Coupling additives : Use Oxyma Pure over HOBt to reduce base-induced racemization .

- Low-temperature protocols : Perform couplings at 0–4°C for sensitive residues.

- Chiral HPLC validation : Employ chiral columns (e.g., Chirobiotic T) to quantify D/L enantiomers .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Methodological Answer :

- Feasibility : Assess reagent availability and instrumentation (e.g., access to HPLC-MS).

- Novelty : Target understudied areas (e.g., solvent-free synthesis or green chemistry approaches).

- Relevance : Align with broader goals (e.g., peptide therapeutics for neurodegenerative diseases) .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response studies involving this compound?

- Methodological Answer :

- Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC values .

- Error reporting : Include 95% confidence intervals for reproducibility.

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.